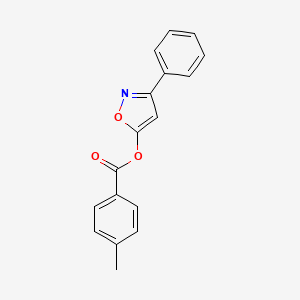
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the isoxazole family, which has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Research on isoxazole derivatives has led to the development of novel synthetic methodologies and reactions. For instance, Sakamoto et al. (1991) described the synthesis and reactions of 5-(tributylstannyl)isoxazoles, showcasing the potential of isoxazolyl compounds in organic synthesis Sakamoto et al., 1991. Similarly, Denton et al. (2021) highlighted the microwave-assisted 1,3-dipolar cycloaddition of oximes and methyl acrylates to produce isoxazoline derivatives, further demonstrating the chemical versatility of isoxazolyl compounds Denton et al., 2021.
Structural and Theoretical Studies
Brancatelli et al. (2011) conducted crystallographic and theoretical studies on arylidene-isoxazolone compounds, offering insights into their molecular geometry, vibrational frequencies, and electronic structures Brancatelli et al., 2011. These studies are crucial for understanding the structural properties of isoxazole derivatives and designing compounds with desired characteristics.
Biological Activities
Isoxazole derivatives have also been explored for their potential biological activities. Alshamari et al. (2020) investigated the antimicrobial and antioxidant activities of 2-isoxazoline derivatives, identifying compounds with significant biological efficacy Alshamari et al., 2020. This research highlights the therapeutic potential of isoxazolyl compounds in addressing microbial infections and oxidative stress.
Material Science and Liquid Crystals
Bezborodov et al. (2003) reported on the synthesis and mesomorphic properties of new liquid crystalline isoxazole derivatives, illustrating the applicability of these compounds in the development of liquid crystal materials Bezborodov et al., 2003.
Propiedades
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-12-7-9-14(10-8-12)17(19)20-16-11-15(18-21-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYZHTHRFBWCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2383114.png)
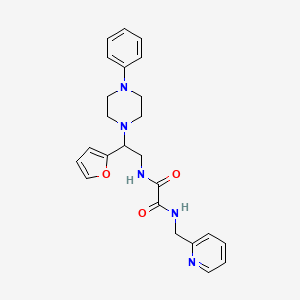
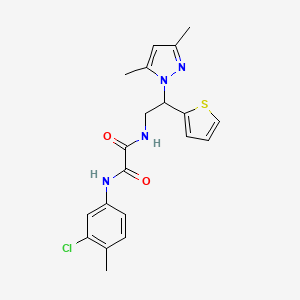
![2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B2383122.png)
![1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2383123.png)
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)
![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)
amino}propanoic acid](/img/structure/B2383128.png)
![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)
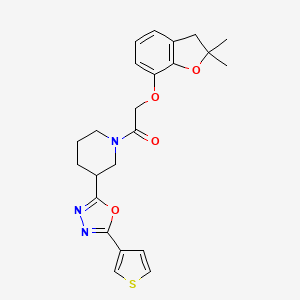
![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)
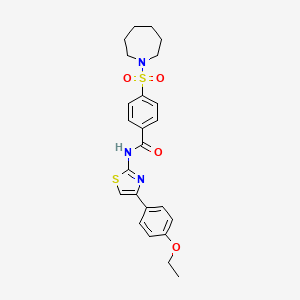
![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)
![4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2383137.png)